molecular formula C20H19ClN6O2 B4550727 2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE

2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE

Cat. No.: B4550727
M. Wt: 410.9 g/mol
InChI Key: MPIRPTHEDKFRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinoethyl group, and a triazolopyrimidine core

Scientific Research Applications

2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via nucleophilic substitution reactions, typically using morpholine and ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzene derivatives for electrophilic substitution; morpholine and ethyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c21-15-3-1-14(2-4-15)18-23-20-22-13-16-17(27(20)24-18)5-6-26(19(16)28)8-7-25-9-11-29-12-10-25/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIRPTHEDKFRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE
Reactant of Route 2
Reactant of Route 2
2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROPHENYL)-7-(2-MORPHOLINOETHYL)PYRIDO[3,4-E][1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6(7H)-ONE

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